(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound characterized by the presence of multiple functional groups, including difluoro, methylsulfonothioyloxy, and oxo-sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the difluoromethylation of suitable precursors using reagents such as sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of dimethylformamide (DMF) as a promoter . This reaction proceeds smoothly without the need for additional additives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in nucleophilic and electrophilic reactions, while the oxo-sulfanylidene group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A related compound used for trifluoromethylation and perfluoroalkylation reactions.
Difluoro(fluorosulfonyl)acetic acid methyl ester: Another similar compound with applications in organic synthesis.
Properties
Molecular Formula |
C5H10F2O4S4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2,2-difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H10F2O4S4/c1-14(8,12)10-3-5(6,7)4-11-15(2,9)13/h3-4H2,1-2H3 |
InChI Key |
PNIHLWNYOOYPNM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC(COS(=O)(=S)C)(F)F |
Origin of Product |
United States |
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